Bicyclo[3.1.0]hexan-2-one
Overview
Description
Bicyclo[3.1.0]hexan-2-one is a bicyclic compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. The compound features a bicyclic framework that includes a cyclopropane ring fused to a cyclohexanone ring, which provides a rigid and sterically demanding scaffold for further chemical modifications .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexan-2-one derivatives has been achieved through several innovative methods. One approach involves the intramolecular cyclopropanation of D-ribose derivatives, which yields highly functionalized, optically pure bicyclo[3.1.0]hexan-2-ones . Another efficient synthesis starts from (R)-1,2-epoxyhex-5-ene and utilizes a catalytic intramolecular cyclopropanation to produce the key homochiral bicyclo[3.1.0]hexan-1-ol, which is subsequently oxidized to the desired ketone . Additionally, gold-catalyzed oxidative cyclopropanation of N-allylynamides has been used to convert various functional groups into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives .
Molecular Structure Analysis
The molecular structure of bicyclo[3.1.0]hexan-2-one derivatives has been elucidated through various structural analysis techniques. For instance, symmetrical bicyclic hexapeptides, which are related to the bicyclo[3.1.0]hexan-2-one structure, have been shown to assume a C2-symmetrical structure with two beta-turns, and the trans-ethylene plane in these compounds was found to occupy two positions in rapid interconversion .
Chemical Reactions Analysis
Bicyclo[3.1.0]hexan-2-one serves as a versatile intermediate for a range of chemical reactions. It can be converted into 3-diazo derivatives, which upon thermal ring-contraction yield various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid . Furthermore, the cycloisomerization of 1,5-enynes catalyzed by gold(I) complexes produces bicyclo[3.1.0]hexenes, demonstrating the compound's utility in synthesizing complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[3.1.0]hexan-2-one derivatives are influenced by their rigid and compact structure. For example, the crystallization of one of the bicyclic hexapeptides related to bicyclo[3.1.0]hexan-2-one revealed the inclusion of water molecules, which formed an arch above the ethylene group, indicating the potential for forming specific interactions in the solid state . The conformational rigidity of the bicyclo[3.1.0]hexane scaffold has also been exploited in the synthesis of carbocyclic nucleosides, where it locks the conformation into one of two antipodal states .
Scientific Research Applications
1. Probing Electronic Effects in π-Facial Selectivity
The bicyclo[2.1.1]hexan-2-one system, closely related to Bicyclo[3.1.0]hexan-2-one, has been utilized as a probe for studying long-range electronic effects on pi-face selectivity during hydride reduction. This approach has been supported by computational studies demonstrating good predictability at the semi-empirical level (Mehta et al., 2001).
2. Synthesis of Enantiomerically Pure Compounds
Bicyclo[3.1.0]hexan-2-ones have been synthesized from D-ribose using methods such as intramolecular cyclopropanation, yielding optically pure, highly functionalized products. This method is significant for producing compounds with opposite diastereoselectivities (Gallos et al., 1994).
3. Biological Activities and Material Applications
Bicyclo[3.1.0]hexane derivatives exhibit diverse biological activities and have been used as locked analogues of nucleoside building blocks and in various other applications. These derivatives have been instrumental in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).
4. Precursors in Nucleoside Synthesis
Bicyclo[3.1.0]hexane derivatives, obtained by intramolecular cyclopropanation, serve as common precursors for various types of nucleosides. This includes the synthesis of compounds like aristeromycin and other cyclopropane and bicyclo[3.1.0]hexane nucleosides (Gallos et al., 2001).
5. Carbon Shielding Effects in Strained Bicyclic Systems
Research on carbon-13 shieldings in strained bicyclo[3.1.0]hexanes reveals specific substituent effects. This research enhances the understanding of the magnetic resonance properties of such strained bicyclic systems (Christl & Herbert, 1979).
6. Intramolecular Cyclopropanation Reactions
Bicyclo[3.1.0]hexan-1-ol and other derivatives have been synthesized using intramolecular Kulinkovich cyclopropanation of carboxylic esters with olefins. This method is important in the synthesis of complex organic molecules (Kim et al., 2003).
7. Long-Range Spin-Spin Coupling Studies
Bicyclo[3.1.0]hexane systems have been used to study long-range spin-spin coupling in NMR spectroscopy, providing valuable insights into the structural properties of these molecules (Briden et al., 1968).
8. Synthesis via Manganese(III) Oxidation
Manganese(III) oxidation has been employed for synthesizing Bicyclo[3.1.0]hexan-2-ones, demonstrating the versatility of this compound in various synthetic applications (Asahi & Nishino, 2009).
Future Directions
properties
IUPAC Name |
bicyclo[3.1.0]hexan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMQKFXCMZZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338474 | |
Record name | Bicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexan-2-one | |
CAS RN |
4160-49-0 | |
Record name | Bicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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